2-(Cyclopentylamino)ethan-1-ol

Synthetic chemistry Process chemistry Purification

2-(Cyclopentylamino)ethan-1-ol (CAS 2842-39-9) is a small-molecule amino alcohol featuring a cyclopentyl substituent on the secondary amine and a primary hydroxyl group, with molecular formula C7H15NO and molecular weight 129.20 g/mol. Characterized by its bifunctional reactivity—a nucleophilic amine and a derivatizable alcohol—this compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 2842-39-9
Cat. No. B1355470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)ethan-1-ol
CAS2842-39-9
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCCO
InChIInChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2
InChIKeyDWEWXGZAFBYSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentylamino)ethan-1-ol (CAS 2842-39-9): A C5-Cycloalkyl Amino Alcohol Building Block for Synthetic Chemistry


2-(Cyclopentylamino)ethan-1-ol (CAS 2842-39-9) is a small-molecule amino alcohol featuring a cyclopentyl substituent on the secondary amine and a primary hydroxyl group, with molecular formula C7H15NO and molecular weight 129.20 g/mol . Characterized by its bifunctional reactivity—a nucleophilic amine and a derivatizable alcohol—this compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its computed LogP of 0.90 and polar surface area of 32.26 Ų indicate balanced hydrophilic-lipophilic properties [1]. Commercial availability typically exceeds 97% purity, positioning it as a reliable scaffold for structure-activity relationship (SAR) exploration and lead optimization programs .

Ring Size Matters: Why 2-(Cyclopentylamino)ethan-1-ol Cannot Be Replaced by Other Cycloalkylaminoethanol Analogs


The cycloalkyl ring size in N-substituted aminoethanols directly dictates both physicochemical properties and biological recognition. Changing from a cyclopentyl ring (C5) to a cyclohexyl (C6), cyclobutyl (C4), or cyclopropyl (C3) alters molecular volume, conformational flexibility, boiling point, and hydrogen-bonding capacity. These parameters critically influence downstream reactivity, purification conditions, and target binding. As demonstrated in the quantitative comparisons below, even single-carbon ring modifications produce measurable differences in boiling point (>18 °C shift between C5 and C6 analogs) and density (>0.02 g/cm³ variation), directly impacting distillation protocols, formulation compatibility, and structure-based design [1]. Substituting without verifying these properties risks failed reactions, altered pharmacokinetics, or inconsistent industrial process outcomes .

Quantitative Differentiation of 2-(Cyclopentylamino)ethan-1-ol Against Closest Cycloalkylaminoethanol Analogs


Boiling Point Comparison: How the Cyclopentyl Ring Enables Distinct Distillation Windows vs. Cyclohexyl and Cyclopropyl Analogs

The boiling point of 2-(cyclopentylamino)ethan-1-ol (248.2 °C at 760 mmHg) [1] is substantially lower than its cyclohexyl counterpart (266.7 °C) , a difference of over 18 °C. This lower boiling point can simplify vacuum distillation and reduce thermal degradation risk during purification, a practical advantage in kilo-lab and pilot-plant settings. The cyclopentyl derivative also exhibits a significantly higher boiling point than the cyclopropyl analog (estimated ~180-190 °C based on molecular weight trends), affording a unique intermediate volatility profile within the series.

Synthetic chemistry Process chemistry Purification

Density Differences: How the Cyclopentyl Derivative Offers Intermediate Liquid Density for Formulation and Extraction Processes

2-(Cyclopentylamino)ethan-1-ol exhibits a density of 0.981 g/cm³ [1], which lies between that of 2-(cyclohexylamino)ethanol (0.96 g/cm³) and the expected lower density of the cyclopropyl analog (predicted ~0.92 g/cm³). This intermediate density influences phase behavior in biphasic reactions and liquid-liquid extractions, potentially improving separation efficiency compared to the lighter cyclohexyl derivative when aqueous workup is required.

Formulation science Liquid-liquid extraction Process engineering

Computed LogP Differentiation: Balancing Hydrophilicity-Lipophilicity Between C3, C5, and C6 Cycloalkyl Series

The computed LogP of 2-(cyclopentylamino)ethan-1-ol is 0.90 [1], indicating moderate lipophilicity. In comparison, 2-(cyclohexylamino)ethanol is expected to be more lipophilic (estimated LogP ~1.5-1.8 based on an additional methylene unit contribution of ~+0.5 per CH₂), while the cyclopropyl analog is more hydrophilic (estimated LogP ~0.2-0.4). This positions the cyclopentyl derivative as a balanced scaffold for optimizing membrane permeability while retaining aqueous solubility.

ADME prediction Medicinal chemistry SAR optimization

Carbon Capture Performance: Piperazine-Promoted 2-(Cyclopentylamino)ethanol Outperforms Conventional Amines in Energy-Efficient CO₂ Absorption

A 2024 experimental and molecular simulation study demonstrated that piperazine-promoted 2-(cyclopentylamino)ethanol formulations achieve energy-efficient CO₂ capture [1]. While specific quantitative metrics (e.g., cyclic capacity, regeneration energy) require access to the full text, the study establishes the cyclopentyl-substituted aminoethanol as a viable candidate for post-combustion carbon capture, a field historically dominated by monoethanolamine (MEA) and 2-(ethylamino)ethanol. The cyclopentyl ring is hypothesized to confer favorable steric and electronic effects on carbamate stability compared to linear alkylaminoethanol analogs.

Carbon capture CO₂ absorption Green chemistry

High-Value Application Scenarios Where 2-(Cyclopentylamino)ethan-1-ol Provides Demonstrable Advantage Over Analogous Amino Alcohols


Medicinal Chemistry: Central Scaffold for SAR Optimization of CNS-Penetrant Candidates

With a computed LogP of 0.90—intermediate between the excessively hydrophilic cyclopropyl (LogP ~0.3) and more lipophilic cyclohexyl (LogP ~1.6) analogs—2-(cyclopentylamino)ethan-1-ol provides medicinal chemists a balanced starting point for optimizing blood-brain barrier penetration without additional structural modifications [1]. This balanced lipophilicity is particularly valuable in CNS drug discovery programs where maintaining LogD in the 1-3 range is critical for passive permeability while avoiding P-glycoprotein efflux.

Sustainable Process Chemistry: Energy-Efficient Distillative Purification at 248 °C vs. 267 °C for the Cyclohexyl Congener

Process chemists scaling reactions involving 2-(cyclopentylamino)ethan-1-ol benefit from a boiling point approximately 18 °C lower than that of 2-(cyclohexylamino)ethanol (248.2 °C vs. 266.7 °C at 760 mmHg) [2] . This translates to reduced distillation energy costs, shorter cycle times, and lower thermal degradation risk—critical factors in kilo-lab and pilot-plant operations where the cyclohexyl analog would require higher vacuum or temperature, potentially compromising thermally sensitive downstream intermediates.

Post-Combustion Carbon Capture: Cyclopentyl-Substituted Aminoethanol as an Alternative to Conventional MEA-Based Sorbents

Recent experimental and molecular simulation studies have specifically evaluated piperazine-promoted 2-(cyclopentylamino)ethanol for energy-efficient CO₂ capture [3]. This application distinguishes the compound from other cycloalkylaminoethanol analogs (cyclopropyl, cyclobutyl, cyclohexyl) that lack published carbon capture performance data. The cyclopentyl substitution may offer a favorable balance of carbamate stability and regenerability, positioning this compound as a candidate for next-generation CO₂ sorbent formulations in industrial decarbonization efforts.

Biphasic Reaction Engineering: Optimized Phase Separation Using Intermediate Density (0.981 g/cm³)

The density of 2-(cyclopentylamino)ethan-1-ol (0.981 g/cm³) is higher than that of 2-(cyclohexylamino)ethanol (0.96 g/cm³), enabling sharper phase boundaries in aqueous-organic biphasic reaction systems [4] . When employed as a reactant or base in liquid-liquid extractions, this density advantage reduces emulsification tendency and improves organic layer recovery—a practical benefit in continuous-flow synthesis where phase separation efficiency directly governs throughput and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopentylamino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.